molecular formula C20H17N3O3S B2363626 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 391867-82-6

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2363626
CAS No.: 391867-82-6
M. Wt: 379.43
InChI Key: ZZDVCYMKOQZQPJ-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

Thiophenylhydrazonoacetates Synthesis : Researchers synthesized benzo[b]thiophen-2-yl-hydrazonoesters by coupling 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with ethyl cyanoacetate or ethyl acetoacetate. This synthesis pathway enabled the production of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's versatility in heterocyclic synthesis (Mohareb et al., 2004).

Antitumor Derivatives : The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate produced 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This key precursor was utilized to synthesize various heterocyclic derivatives with antitumor activity, emphasizing the compound's potential in developing new therapeutic agents (Shams et al., 2010).

Biological Activities

Antimicrobial Activity : A series of novel acyclic and heterocyclic dyes and their precursors, based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited significant antimicrobial activity against tested organisms, suggesting potential applications in dyeing and/or textile finishing with added antimicrobial properties (Shams et al., 2011).

Material Science Applications

Photochromic Properties : Research on 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives revealed thermally irreversible and fatigue-resistant photochromic properties. These compounds exhibited reversible photocyclization, producing red-colored closed-ring forms that were stable for more than 3 weeks at 80 °C. This demonstrates the compound's potential in developing new photochromic materials with long-term stability and repeated coloration/decoloration cycles (Uchida et al., 1990).

Properties

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c21-11-15-14-6-1-2-7-16(14)27-20(15)22-19(26)12-4-3-5-13(10-12)23-17(24)8-9-18(23)25/h3-5,10H,1-2,6-9H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDVCYMKOQZQPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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